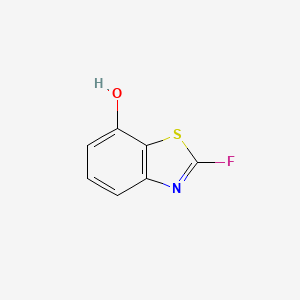

2-Fluoro-7-hydroxybenzothiazole

説明

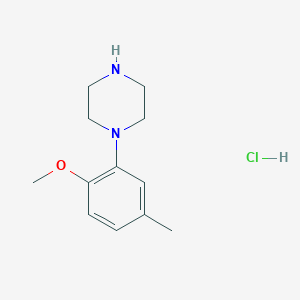

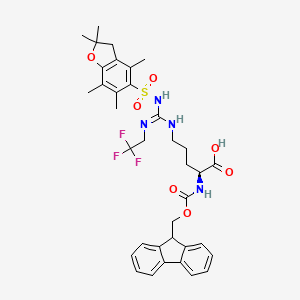

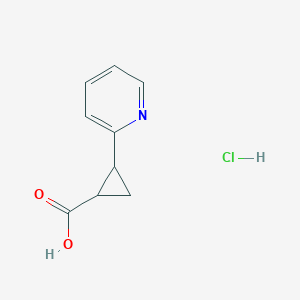

2-Fluoro-7-hydroxybenzothiazole is an organic compound with the molecular formula C7H4FNOS . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 2-Fluoro-7-hydroxybenzothiazole, often involves the use of 2-aminothiophenol and diversely substituted aldehydes . Modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

The molecular structure of 2-Fluoro-7-hydroxybenzothiazole consists of a benzothiazole core with a fluorine atom at the 2nd position and a hydroxy group at the 7th position .Chemical Reactions Analysis

Benzothiazoles, including 2-Fluoro-7-hydroxybenzothiazole, are versatile scaffolds in pharmaceutical chemistry. The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-7-hydroxybenzothiazole is 169.18 g/mol. More specific physical and chemical properties were not found in the search results.科学的研究の応用

-

Pharmaceutical Chemistry

- Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties .

- The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , such as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs .

-

Biological Imaging

- The development of fluorophores emitting in the near-infrared spectral window has gained increased attention given their suitable features for biological imaging .

- A general and straightforward synthetic approach has been optimized to prepare a small library of near-infrared-emitting C-bridged nitrobenzodiazoles using commercial precursors .

- C-bridged benzodiazoles have low molecular weight and neutral character as important features that are not common in most near-infrared dyes .

- Compound 3i has been identified as a potential chemosensor to discriminate between Fe 2+ and Fe 3+ ions in aqueous media .

-

Anticancer and Anticounterfeiting Applications

- A new hydroxybenzothiazole derivative with AIE+ESIPT features was synthesized .

- This derivative can specifically detect Cu 2+ /Cu + ions with limits of detection as low as 250 nM and 69 nM .

- It was successfully used for the bio-imaging of Cu 2+ ions in live A549 and its anticancer activity was checked on different cancer cell lines, such as MG63, and HeLa, and normal cell lines such as L929 .

- This derivative was also utilized to develop security labels for anticounterfeiting applications .

-

Anti-tubercular Compounds

-

Antibacterial Potential

-

Electrophosphorescent Emitter in OLEDs

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-fluoro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTVXHZQBKGSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-7-hydroxybenzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)

![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)

![2-oxa-5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1408590.png)

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408593.png)